5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
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Overview
Description
5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromophenyl group, and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-bromobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with barbituric acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Shares the benzodioxole moiety but differs in the rest of the structure.
Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-: Another compound with a benzodioxole ring, but with different substituents.
Uniqueness
The uniqueness of 5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of a benzodioxole ring, a bromophenyl group, and a pyrimidinetrione core
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O5/c19-11-2-1-3-12(8-11)21-17(23)13(16(22)20-18(21)24)6-10-4-5-14-15(7-10)26-9-25-14/h1-8H,9H2,(H,20,22,24)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWGQQAWOXGAQ-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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